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The table below summarizes the key comparative data for the inhibitors, with a particular focus on their

residence time (t) on CDK2, a crucial parameter for assessing functional efficacy [1].

Relative

Experimental )
Computational

Compound R5 Residence Time ) )

Core Scaffold . Residence Time
Name Substituent (t) on CDK2

. (nanosecond
(minutes) .
timescale)

Roniciclib Aminopyrimidine Trifluoromethyl  124.61 [1] Long [1]
(BAY with sulfoximine (CF3)
1000394) [1]
ZK304709 [1] Aminopyrimidine Bromine (Br) 1.81 [1] Information Missing
D2 [1] 5-(trifluoromethyl)-2-  Trifluoromethyl  58.41 [1] Information Missing

aminopyrimidine (CF3)
D4 [1] 5-(trifluoromethyl)-2-  Trifluoromethyl  186.31 [1] Information Missing

aminopyrimidine (CF3)
D6 [1] Sulfonamide analog  Hydrogen (H) 0.10 [1] Short [1]
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. Relative
Experimental )
Computational

Compound R5 Residence Time . .
Core Scaffold . Residence Time

Name Substituent (t) on CDK2

. (nanosecond

(minutes) .
timescale)
D7 [1] Sulfonamide analog  Fluorine (F) 1.35[1] Information Missing
D8 [1] Sulfonamide analog  Chlorine (Cl) 6.62 [1] Information Missing
D9 [1] Sulfonamide analog  Bromine (Br) 19.82 [1] Information Missing
D10 [1] Sulfonamide analog  Trifluoromethyl  258.65 [1] Long [1]
(CF3)

Experimental Protocols and Key Findings

The comparative data comes from a specific study that employed a combination of experimental and

computational methods [1].

e Experimental Measurement of Residence Time: The experimental residence times (1) for the
compounds were determined using Surface Plasmon Resonance (SPR) spectroscopy [1]. In this
method, the residence time is calculated as the inverse of the dissociation rate constant (t = 1/koff)
[1].

e Computational Estimation of Residence Time: The researchers used a computational protocol
involving classical molecular dynamics (cMD) and well-tempered metadynamics (WT-MetaD)
simulations to quantify the relative residence times and elucidate the unbinding pathways of the
inhibitors from CDK2 [1].

¢ Key Findings:

o Impact of R5 Substituent: The size and nature of the substituent at the R5 position of the
aminopyridine core critically influence residence time. Larger substituents like Br and CF3
significantly prolong the residence time compared to smaller ones like H or F [1]. The
computational data correlated well with experimental results (R? = 0.83) [1].

o Molecular Interactions: The extended residence time of Roniciclib and its CF3-containing
derivatives is associated with changes in the hydration network near the substituent and key
residues like Phe80 and Asp145. A key hydrogen bond between the inhibitor and Asp145 is
particularly important [1].
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o Clinical Context of ZK304709: A phase I clinical trial of ZK304709 in patients with advanced
solid tumors reported poor pharmacokinetic properties and limited therapeutic efficacy,
leading to the discontinuation of its clinical development [1]. The lead optimization that resulted
in Roniciclib was intended to overcome these limitations.

Mechanism of Action and Structural Relationships

Roniciclib and ZK304709 are type I pan-CDK inhibitors, meaning they target the active conformation of
CDKs [1]. The following diagram illustrates the key binding site and the structural rationale for the differing

residence times of these inhibitors.
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Interpretation and Future Directions

The data indicates that Roniciclib is a optimized derivative of ZK304709 with a significantly prolonged
residence time on CDK2, which is directly related to its therapeutic potential and dosing regimen [1]. The

strategic modification at the R5 position was key to this improvement.

It is important to note that this analysis is based on pre-clinical data. While Roniciclib has been evaluated in
clinical trials [1], detailed comparative efficacy results in humans were not available in the search results.

Future research directions include:

e Exploring the efficacy of these inhibitors on other CDK family members, such as CDK9, where
Roniciclib also exhibits a long residence time [1].
¢ Investigating combination therapies based on CDK inhibition, an area of active research in

oncology [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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